1,2-Dichloro-4-difluoromethanesulfonylbenzene
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Overview
Description
Preparation Methods
The synthesis of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves several steps. One common method includes the reaction of 1,2-dichlorobenzene with difluoromethanesulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,2-Dichloro-4-difluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2-Dichloro-4-difluoromethanesulfonylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the modification of biomolecules, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
1,2-Dichloro-4-difluoromethanesulfonylbenzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dichlorobenzene: Similar in structure but lacks the difluoromethanesulfonyl group.
1,2-Dichloro-4-nitrobenzene: Contains a nitro group instead of the difluoromethanesulfonyl group.
1,2-Dichloro-4-fluorobenzene: Contains a single fluorine atom instead of the difluoromethanesulfonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H4Cl2F2O2S |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
BGIZPOQCKODARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)Cl)Cl |
Origin of Product |
United States |
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